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Boron trifluoride dihydrate

Cat. No.: B081082
CAS No.: 13319-75-0
M. Wt: 103.84 g/mol
InChI Key: MJCYPBSRKLJZTB-UHFFFAOYSA-N
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Description

Significance as a Lewis Acid Catalyst in Modern Chemical Synthesis

The primary significance of boron trifluoride dihydrate in modern chemical synthesis lies in its role as a potent Lewis acid catalyst. borates.todaywikipedia.org A Lewis acid is a chemical species that can accept a pair of electrons. The boron atom in this compound has an incomplete octet of electrons, making it a strong electron acceptor and thus an effective Lewis acid. softschools.com This property allows it to initiate and accelerate a wide array of chemical reactions. borates.todaywikipedia.org

Its catalytic activity is harnessed in numerous organic synthesis processes, including:

  • Polymerization: It can initiate the polymerization of unsaturated compounds like polyethers and benzoxazine (B1645224). wikipedia.orgsigmaaldrich.comsigmaaldrich.com
  • Esterification: It serves as a catalyst in the formation of esters from carboxylic acids and alcohols. wikipedia.org
  • Alkylation and Acylation: It is used in the addition of alkyl or acyl groups to molecules. borates.todaywikipedia.org
  • Condensation and Dehydration Reactions: It promotes reactions where molecules are joined together with the loss of a small molecule, such as water. borates.todaywikipedia.org
  • The use of this compound as a catalyst often provides a convenient and efficient alternative to other Lewis acids. researchgate.net

    Overview of Key Research Domains and Scholarly Contributions

    Early research by Meerwein and Pannwitz in 1934 was pivotal in understanding the formation of boron trifluoride hydrates, including the dihydrate. researchgate.net Their work established that the reaction of boron trifluoride with water yields both a monohydrate and a more stable dihydrate. researchgate.net

    Modern research has expanded on this foundation, exploring the application of this compound in various specialized reactions. Key research domains where this compound has made significant contributions include:

  • Pechmann Condensation: Research has demonstrated that this compound can act as an efficient activator for the Pechmann condensation of substituted phenols with methyl acetoacetate (B1235776), leading to the synthesis of 4-methylcoumarin (B1582148) derivatives in excellent yields. researchgate.netsigmaaldrich.com
  • Fries Rearrangement: It is employed as a catalyst in the regioselective Fries rearrangement of phenolic esters, which is a crucial reaction for producing hydroxyphenyl alkyl or aryl ketones. sigmaaldrich.comsigmaaldrich.com
  • Synthesis of Acetates: It has been used as a catalyst to prepare 8-hydroxymethyltricyclene acetate (B1210297) from the reaction of camphene (B42988) and formaldehyde (B43269). sigmaaldrich.comsigmaaldrich.com
  • These examples highlight the compound's versatility and its role in facilitating the synthesis of complex organic molecules.


    Interactive Data Tables

    Physical and Chemical Properties of this compound

    Property Value
    Chemical Formula BF₃·2H₂O
    Molar Mass 103.84 g/mol
    Appearance Colorless liquid
    Density 1.636 g/mL at 25 °C
    Refractive Index n20/D 1.316
    CAS Number 13319-75-0

    Data sourced from Sigma-Aldrich and PubChem. nih.govsigmaaldrich.com

    Applications of this compound in Organic Synthesis

    Reaction Type Application
    Condensation Activator in Pechmann condensation for coumarin (B35378) synthesis. researchgate.netsigmaaldrich.com
    Rearrangement Catalyst in the regioselective Fries rearrangement. sigmaaldrich.comsigmaaldrich.com
    Polymerization Initiator for the polymerization of benzoxazine. sigmaaldrich.comsigmaaldrich.com
    Acetate Synthesis Catalyst for preparing 8-hydroxymethyltricyclene acetate. sigmaaldrich.comsigmaaldrich.com
    General Catalysis Used in esterification, alkylation, and dehydration reactions. borates.todaywikipedia.org

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula BF3H4O2 B081082 Boron trifluoride dihydrate CAS No. 13319-75-0

    Properties

    IUPAC Name

    trifluoroborane;dihydrate
    Source PubChem
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    InChI

    InChI=1S/BF3.2H2O/c2-1(3)4;;/h;2*1H2
    Source PubChem
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    InChI Key

    MJCYPBSRKLJZTB-UHFFFAOYSA-N
    Source PubChem
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    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(F)(F)F.O.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    BF3.2H2O, BF3H4O2
    Record name BORON TRIFLUORIDE, DIHYDRATE
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    DSSTOX Substance ID

    DTXSID9033264
    Record name Boron trifluoride dihydrate
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    Molecular Weight

    103.84 g/mol
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    Physical Description

    Boron trifluoride dihydrate is a fuming liquid. It may be corrosive to skin, eyes and mucous membranes. This material may be toxic by inhalation. It is used as a catalyst in chemical reactions., Liquid, Fuming liquid; [CAMEO] Red-brown liquid with an acrid odor; [Alfa Aesar MSDS]
    Record name BORON TRIFLUORIDE, DIHYDRATE
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    Record name Borane, trifluoro-, dihydrate
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    CAS No.

    13319-75-0, 16903-52-9
    Record name BORON TRIFLUORIDE, DIHYDRATE
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    Record name Hydrogen trifluorohydroxyborate(1-)
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    Synthesis and Formation Pathways of Boron Trifluoride Dihydrate

    Chemical Equilibrium and Hydration of Boron Trifluoride

    The interaction between boron trifluoride and water is a fundamental process leading to the formation of various hydrates, among which the dihydrate is a key, stable species. boreal-laser.com

    Boron trifluoride, a colorless gas, reacts readily with water to form hydrates. boreal-laser.comborates.today The direct reaction between boron trifluoride (BF₃) gas and water is an established method for producing boron trifluoride dihydrate. This exothermic reaction involves bubbling BF₃ gas through deionized water under controlled temperature conditions. When exposed to atmospheric moisture, boron trifluoride gas forms a dense white mist, indicating the formation of the dihydrate. borates.todaynih.gov

    The process can be optimized for high yield and purity. Research has identified optimal conditions for this direct synthesis, as detailed in the table below.

    ParameterRange TestedOptimal ValueYield (%)Purity (%)
    Temperature (°C)0–45109298
    H₂O:BF₃ Mass Ratio1:1.2–1:1.81:1.59599
    Stirring Rate (rpm)200–6004009097
    Data sourced from optimization studies of direct synthesis parameters.

    The reaction system between BF₃ and water is complex, and at equilibrium, it contains multiple species, including HBF₄, HBF₃OH, HBF₂(OH)₂, and B(OH)₃. researchgate.net In dilute solutions, the main species are H⁺, BF₄⁻, BF₃OH⁻, and H₃BO₃. researchgate.net The formation of this compound is a key step in this aqueous chemistry. boreal-laser.comresearchgate.net

    This compound is a stable compound that can be distilled under reduced pressure. mdpi.comresearchgate.net Its stability allows it to be stored for extended periods in glass containers without causing the etching associated with free hydrofluoric acid. boreal-laser.com The structure of the dihydrate is ionic, consisting of H₃O⁺ and BF₃OH⁻ ions.

    A significant aspect of its chemistry is the reversibility of its formation. The reaction of this compound with water is reversible, meaning the starting compound can be recovered. mdpi.com This property allows for the reuse of the dihydrate in certain applications after mild evaporation of the aqueous phase under reduced pressure. mdpi.com

    When boron trifluoride reacts with water, both a monohydrate (BF₃·H₂O) and a dihydrate (BF₃·2H₂O) can be formed. boreal-laser.commdpi.comresearchgate.net However, their stabilities differ significantly. The dihydrate is notably more stable than the monohydrate. mdpi.comresearchgate.net

    Boron trifluoride monohydrate is described as a fuming liquid that is too unstable to be stored at room temperature. mdpi.comresearchgate.net It has a tendency to release BF₃ gas, decomposing to form the more stable dihydrate. mdpi.comresearchgate.netresearchgate.net In contrast, the dihydrate is a stable liquid that can be handled and even distilled. mdpi.com

    PropertyThis compound (BF₃·2H₂O)Boron Trifluoride Monohydrate (BF₃·H₂O)
    Physical State Clear liquid. Fuming liquid. mdpi.comresearchgate.netresearchgate.net
    Stability at Room Temp. Stable, can be stored. boreal-laser.commdpi.comUnstable, releases BF₃ gas to form the dihydrate. mdpi.comresearchgate.netresearchgate.net
    Distillability Can be distilled under reduced pressure. mdpi.comDecomposes. bits-pilani.ac.in
    Nature Ionic structure (H₃O⁺BF₃OH⁻). Considered a "super acid". mdpi.comresearchgate.net

    Methodologies for this compound Production

    Beyond direct hydration, specific chemical synthesis methods have been developed for the targeted production of this compound.

    A key methodology for producing this compound involves the displacement of alcohol from a boron trifluoride-alcohol complex using water. google.com This method treats a lower alkyl alcohol-boron trifluoride complex, such as BF₃·2CH₃OH (boron trifluoride-dimethanol complex), with water. google.com The water displaces the alcohol to form this compound, which can then be separated and recovered. google.com

    The general chemical equation for this displacement reaction is: BF₃·2ROH + 2H₂O → BF₃·2H₂O + 2ROH (where R = a lower alkyl group like methyl, ethyl, or propyl). google.com

    This process provides a pathway to the dihydrate from readily available alcohol complexes, avoiding the direct handling of gaseous boron trifluoride. google.comgoogle.com

    Pyrolysis is involved in the recovery of boron trifluoride from complexes that can be formed using the dihydrate. This compound reacts with alkaline earth metal salts, such as barium fluoride (B91410) (BaF₂), to form a solid complex. google.com This complex, which contains tightly bound this compound, can then be heated in a process known as pyrolysis. google.com Upon pyrolysis, the complex decomposes to release gaseous boron trifluoride (BF₃), which can be recovered. google.com

    For example, a complex formed from this compound and barium fluoride, when pyrolyzed, yielded gaseous BF₃ with high efficiency. google.com A similar, though less efficient, recovery can be achieved using complexes made with calcium salts. google.com

    Salt ComplexPyrolysis ProductReported Yield of BF₃
    This compound-barium fluoride complexGaseous Boron Trifluoride (BF₃)73%
    Data sourced from patent describing the pyrolysis of a BaF₂ salt complex. google.com

    Catalytic Applications in Organic Synthesis

    General Lewis Acid Catalysis in Organic Transformations

    As a potent Lewis acid, boron trifluoride dihydrate readily accepts electron pairs, a characteristic that underpins its catalytic activity. smolecule.com This property allows it to facilitate a wide range of organic reactions, including alkylation, acylation, isomerization, esterification, and polymerization. musechem.comwikipedia.orgontosight.ai

    Activation of Electrophilic Species

    A primary function of this compound in organic synthesis is the activation of electrophilic species. chemimpex.com By coordinating with electron-rich atoms, such as the oxygen of a carbonyl group, it enhances the electrophilicity of the molecule. heyigasglobal.com This activation makes the substrate more susceptible to nucleophilic attack, a fundamental step in many carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, in Friedel-Crafts acylation reactions, the catalyst coordinates with the acyl halide, increasing its reactivity towards the aromatic ring. smolecule.com

    Role in Enhancing Reaction Rates and Yields

    The activation of electrophiles by this compound directly translates to an enhancement in reaction rates and yields. chemimpex.com By lowering the activation energy of the reaction, the catalyst allows transformations to proceed more rapidly and under milder conditions than would otherwise be possible. This increased efficiency is a significant advantage in the synthesis of complex molecules, including fine chemicals and pharmaceuticals. chemimpex.com

    Stabilization of Reactive Intermediates

    In addition to activating substrates, this compound plays a crucial role in stabilizing reactive intermediates that form during a reaction. chemimpex.com For example, in reactions involving carbocations, the catalyst can form a complex with the intermediate, delocalizing the positive charge and preventing undesirable side reactions. This stabilization allows for greater control over the reaction pathway, leading to higher selectivity for the desired product. heyigasglobal.com

    Specific Reaction Pathways Catalyzed by this compound

    The utility of this compound as a catalyst is exemplified in various specific organic reactions. One of the most notable is its application in condensation reactions. wikipedia.org

    Condensation Reactions

    This compound is an effective catalyst for condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. wikipedia.org Its dehydrating nature can also be advantageous in these transformations. chemimpex.com

    The Pechmann condensation is a classic method for synthesizing coumarins, a class of compounds with diverse applications in pharmaceuticals, fragrances, and agrochemicals. mdpi.com The reaction typically involves the condensation of a phenol (B47542) with a β-ketoester in the presence of an acid catalyst. mdpi.com this compound has emerged as a highly efficient catalyst for this transformation, particularly for the synthesis of substituted 4-methylcoumarins from substituted phenols and methyl acetoacetate (B1235776). nih.govsigmaaldrich.comresearchgate.net

    Research has demonstrated that using this compound as a catalyst in the Pechmann condensation leads to excellent yields of the corresponding 4-methylcoumarin (B1582148) derivatives, often in the range of 98-99%. mdpi.comnih.gov The reaction can be carried out under relatively mild conditions. For example, a mixture of a substituted phenol, methyl acetoacetate, and this compound heated at 60°C for 20 minutes produces the desired coumarin (B35378) in high yield. researchgate.net This method offers several advantages over traditional catalysts like concentrated sulfuric acid, including less exothermic reaction conditions and often higher yields. mdpi.com

    A study on the Pechmann reaction with various substituted phenols and methyl acetoacetate using this compound as a catalyst provided the following results:

    Phenol ReactantProductYield (%) at 18-20°C (3h)Yield (%) at 60°C (20 min)
    Resorcinol7-Hydroxy-4-methylcoumarin90-9599
    Pyrogallol7,8-Dihydroxy-4-methylcoumarin-99
    Phloroglucinol7-Hydroxy-5-methoxy-4-methylcoumarin-98
    3-Methoxyphenol7-Methoxy-4-methylcoumarin-98
    3-Ethoxyphenol7-Ethoxy-4-methylcoumarin-99

    Table 1: Synthesis of substituted 4-methylcoumarins using this compound in the Pechmann Condensation. mdpi.comresearchgate.net

    The mechanism of the Pechmann condensation catalyzed by this compound is believed to involve three key steps: transesterification, hydroxyalkylation, and dehydration. mdpi.com The catalyst facilitates these steps, leading to the efficient formation of the coumarin ring system. mdpi.com

    Polymerization Processes

    This compound is a versatile initiator and catalyst for various polymerization reactions. smolecule.comwikipedia.orgnih.gov It is employed in the polymerization of unsaturated compounds and in the formation of several classes of polymers. borates.todaychemicalbook.com

    Boron trifluoride complexes, including the dihydrate, are effective initiators for the cationic polymerization of benzoxazine (B1645224) monomers. researchgate.net Purified monofunctional benzoxazine monomers often exhibit low reactivity and may not polymerize under thermal initiation alone. researchgate.net this compound (BF₃·2H₂O) can initiate the polymerization of these less reactive monomers. researchgate.netsigmaaldrich.com

    The catalytic action involves the generation of free protons from the BF₃·2H₂O complex. researchgate.netresearchgate.net The higher basicity of water compared to other complexing agents like diethyl ether allows for the effective formation of protons. researchgate.net These protons then protonate the oxygen atom of the oxazine (B8389632) ring, leading to a ring-opening reaction and the generation of a carbocation. researchgate.net This carbocation acts as the propagating species in the cationic polymerization process. This method allows polymerization to occur at lower temperatures than purely thermal methods, which typically require 180-250°C. researchgate.netmdpi.com The use of Lewis acid catalysts like BF₃·2H₂O can also lead to polybenzoxazines with improved thermal properties, such as higher glass transition temperatures and increased char yields. kpi.ua

    Boron trifluoride and its hydrates are recognized catalysts for the synthesis of polyesters, polyethers, and polyamides. smolecule.com In polyether formation, BF₃ complexes are used in the cationic ring-opening polymerization of cyclic ethers. wikipedia.orggoogle.com For instance, the polymerization of cyclic ether monomers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-nitratomethyl-3-methyloxetane (NMMO) can be catalyzed by boron trifluoride complexes. google.com

    Research has demonstrated the copolymerization of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and propylene (B89431) oxide (PO) using this compound. acs.org These reactions, initiated with BF₃·OEt₂ in water (which would form the hydrate), aim to produce linear dihydroxyl-terminated polyether chains suitable for applications like adhesives. acs.org The mechanism is believed to involve the alkylation of 2-MeTHF by a protonated propylene oxide molecule. acs.org

    Table 2: Copolymerization of 2-MeTHF and Propylene Oxide

    Catalyst Initiator 2-MeTHF in polymer (mol %) Mn (g/mol) Đ (Mw/Mn)
    BF₃·OEt₂ H₂O 28 1300 2.1
    BF₃·2H₂O H₂O 33 1200 1.8

    Source: Adapted from Jacobs, H., et al. (2020). acs.org

    Boron trifluoride is a widely used catalyst for initiating polymerization reactions of unsaturated compounds, often in the presence of a proton donor like water, which forms the dihydrate complex. wikipedia.orgnih.govchemicalbook.com It is effective in the polymerization of various olefins and vinyl compounds. chemicalbook.comprimaryinfo.combits-pilani.ac.in For example, nonylene and dodecylene can be polymerized using the dihydrate of boron trifluoride to form larger hydrocarbon molecules. bits-pilani.ac.in Similarly, vinyl compounds such as vinyl acetate (B1210297) and vinyl alkyl ethers undergo polymerization catalyzed by boron trifluoride and its complexes. bits-pilani.ac.in The strong Lewis acidity of BF₃ facilitates the generation of a cationic species from the unsaturated monomer, which then propagates the polymerization chain. catalysis.blogethernet.edu.et

    Alkylation Reactions

    Boron trifluoride and its complexes are commonly used as Lewis acid catalysts in Friedel-Crafts alkylation reactions, a fundamental method for attaching alkyl groups to aromatic rings. smolecule.comnih.govsoftbeam.net The catalyst functions by activating the alkylating agent (e.g., an alkyl halide or an alcohol), increasing its electrophilicity and facilitating the attack by the aromatic ring. smolecule.comcatalysis.blog

    Boron trifluoride monohydrate, a related compound, has been shown to be an efficient catalyst for the hydroxyalkylation of arenes with aromatic aldehydes, leading to the synthesis of triarylmethanes. researchgate.net While direct studies specifying the dihydrate in all Friedel-Crafts contexts are specific, the principle relies on the potent Lewis acidity that both hydrates provide. mdpi.comresearchgate.net In some systems, BF₃·OEt₂ is used, which can form a Brønsted acid in the presence of water, promoting reactions like Friedel-Crafts benzylation. sioc-journal.cnethz.ch The use of boron trifluoride-based catalysts can offer advantages over traditional catalysts like aluminum chloride, including improved selectivity and cleaner reactions. ethz.ch For instance, BF₃ is used as a co-catalyst with hydrogen fluoride (B91410) in the acetylation of isobutylbenzene (B155976) to produce 4-isobutylacetophenone, a precursor for the drug ibuprofen. google.com

    Alkylation of Alcohols, Phenols, and Amines

    This compound (BF₃·2H₂O) serves as a potent Lewis acid catalyst, facilitating the alkylation of various organic substrates, including alcohols, phenols, and amines. smolecule.com This catalytic activity is crucial for the synthesis of a wide range of organic compounds. The mechanism of action involves the activation of the alkylating agent by the Lewis acid, which enhances its electrophilicity and promotes the subsequent reaction with the nucleophilic alcohol, phenol, or amine.

    While boron trifluoride etherate (BF₃·OEt₂) has been specifically documented for the ethylation of aryl alcohols, yielding corresponding aryl ethyl ethers, this highlights the general capability of BF₃ complexes in such transformations. nih.govnih.govmdpi.com The reaction with aryl alcohols has been shown to be compatible with a variety of functional groups, including alkyls, halogens, nitro, and nitrile groups. nih.gov However, the presence of ortho-amino or ortho-nitro groups on the aryl alcohol can lead to reduced yields due to chelation with the boron trifluoride catalyst. nih.gov Similarly, nitrogen-containing aromatic rings, such as in hydroxypyridine, may inhibit the reaction altogether. nih.gov

    In the case of amines, boron-based catalysts have been effectively used for N-alkylation reactions. nih.gov For instance, the alkylation of both primary and secondary amines can be achieved using carboxylic acids in the presence of a boron catalyst and a silane (B1218182) reducing agent, demonstrating good selectivity and functional group compatibility. nih.gov While specific data for this compound in amine alkylation is not extensively detailed in the provided sources, the catalytic role of boron compounds in these transformations is well-established. nih.govgoogle.com

    The table below summarizes the outcomes of the ethylation of various aryl alcohols using boron trifluoride etherate, a related BF₃ complex.

    Table 1: Ethylation of Aryl Alcohols with Boron Trifluoride Etherate

    Aryl Alcohol Product Yield (%)
    Phenol Phenetole -
    4-Chlorophenol 1-Chloro-4-ethoxybenzene -
    4-Nitrophenol 1-Ethoxy-4-nitrobenzene -
    4-Bromophenol 1-Bromo-4-ethoxybenzene -
    o-Cresol 1-Ethoxy-2-methylbenzene -
    m-Cresol 1-Ethoxy-3-methylbenzene -
    p-Cresol 1-Ethoxy-4-methylbenzene -
    4-Aminophenol 4-Ethoxyaniline -
    2-Naphthol 2-Ethoxynaphthalene -
    4-Hydroxybenzonitrile 4-Ethoxybenzonitrile -

    Yield data was not consistently provided in the source material.

    Ethylation of Benzene (B151609)

    Boron trifluoride hydrate (B1144303) is an effective catalyst for the ethylation of benzene. doi.orgexaly.com Studies involving ethyl-1-¹³C fluoride and ethyl-1,1-d₂ fluoride have provided insights into the reaction mechanism. doi.org When the ethylation of benzene is carried out in the presence of excess boron trifluoride hydrate, a significant isotope position rearrangement of nearly 50% is observed in the ethyl group of the resulting ethylbenzene. doi.org This observation suggests that the electrophile in this reaction is an ethyl cation. doi.org

    Conversely, when the boron trifluoride-catalyzed ethylation is performed in an excess of benzene, no such rearrangement of the isotope position is detected. doi.org This indicates that under these conditions, the reaction proceeds through a nonionized polar complex. doi.org The catalyst, boron trifluoride, forms a complex with ethyl fluoride, which then attacks the aromatic ring in an Sₙ2 displacement reaction without rearrangement. doi.org

    Isomerization Reactions

    Boron trifluoride and its complexes, including the dihydrate, are widely utilized as catalysts in isomerization reactions. wikipedia.orggoogle.comgoogle.com These reactions are fundamental in petroleum refining and chemical synthesis for converting linear alkanes and other hydrocarbons into more branched and valuable isomers. nih.govliverpool.ac.uk For example, boron trifluoride is used to catalyze the isomerization of alkenes and alkanes. nih.gov The isomerization of n-butane has been achieved using a combination of boron trifluoride and water at elevated temperatures. bits-pilani.ac.in

    In the context of terpenoid chemistry, boron trifluoride-catalyzed rearrangements of epoxides can lead to various isomeric products. dntb.gov.ua Furthermore, the isomerization of cycloalkanes, such as the conversion of cyclohexane (B81311) to methylcyclopentane, can be facilitated by acid catalysts like boron trifluoride, although this often requires specific conditions to minimize side reactions like cracking. liverpool.ac.uk The catalytic activity of boron trifluoride in these reactions is attributed to its strong Lewis acidity, which can promote the formation of carbocation intermediates that subsequently rearrange to more stable isomers.

    Acylation Reactions

    Boron trifluoride and its hydrate complexes are effective catalysts for Friedel-Crafts acylation reactions. smolecule.comgoogle.comgoogle.com These reactions are important for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. google.comgoogle.com The boron trifluoride catalyst can be used in its gaseous state or as a liquid complex, such as the etherate or hydrate form. google.comgoogle.com In some processes, the hydrate complex is introduced into the reactor where it decomposes to form the active BF₃ catalyst in-situ. google.comgoogle.com

    The acylation of aromatic compounds like phenol can be carried out using an acylating agent such as acetic anhydride (B1165640) in the presence of a boron trifluoride catalyst. google.comgoogle.com One of the advantages of using boron trifluoride over other catalysts is its tolerance to air exposure and its ability to avoid the formation of undesirable byproducts like fluoroanhydrides. researchgate.netsigmaaldrich.com The Fries rearrangement of phenolic esters to produce hydroxyketones can also be catalyzed by BF₃-H₂O under mild conditions, leading to high yields and selectivity. researchgate.net

    Esterification Reactions

    This compound is a highly effective catalyst for esterification reactions. smolecule.comwikipedia.org This includes the esterification of carboxylic acids with alcohols to produce esters, a fundamental transformation in organic synthesis. medcraveonline.com The catalytic activity of boron trifluoride in this context is well-documented, with the boron trifluoride-methanol complex being a particularly convenient reagent for preparing methyl esters of various acids, including p-aminobenzoic acids, aromatic acids, and unsaturated acids. medcraveonline.com

    A notable application of this compound is in the Pechmann reaction for the synthesis of coumarins. mdpi.com This reaction involves the condensation of a phenol with a β-ketoester, a process that includes transesterification and dehydration steps, both of which are catalyzed by this compound. mdpi.com The use of this compound as an activator in the Pechmann reaction has been shown to produce excellent yields of 4-methylcoumarin derivatives. mdpi.com For example, the reaction of substituted phenols with methyl acetoacetate at 60 °C for 20 minutes in the presence of this compound affords the corresponding coumarins in yields of 98-99%. mdpi.com This method is reported to be more efficient than using concentrated sulfuric acid as the catalyst. mdpi.com

    The table below presents the yields of various 4-methylcoumarin derivatives synthesized via the Pechmann reaction using this compound as a catalyst.

    Table 2: Synthesis of 4-Methylcoumarin Derivatives via Pechmann Reaction

    Phenol Derivative Product Yield (%)
    Resorcinol 7-Hydroxy-4-methylcoumarin 99
    Pyrogallol 7,8-Dihydroxy-4-methylcoumarin 98
    Phloroglucinol 5,7-Dihydroxy-4-methylcoumarin 98
    Orcinol 5-Hydroxy-4,7-dimethylcoumarin 98
    m-Cresol 4,7-Dimethylcoumarin 98

    Reactions were carried out at 60 °C for 20 minutes. mdpi.com

    Dehydration Reactions

    Boron trifluoride and its hydrates are recognized as effective catalysts for dehydration reactions. wikipedia.orggoogle.com These reactions involve the removal of a water molecule from an alcohol to form an alkene, a key transformation in organic synthesis. hw.ac.uk Boron trifluoride etherate (BF₃·OEt₂), a related complex, has been shown to promote the dehydration of tertiary alcohols to alkenes under mild conditions with good yields. hw.ac.uk

    The catalytic activity of boron trifluoride in dehydration is attributed to its strong Lewis acidic character, which facilitates the departure of the hydroxyl group as water. hw.ac.uk In the context of the Pechmann reaction for coumarin synthesis, this compound facilitates the final dehydration step to form the coumarin heterocycle. mdpi.com

    Mukaiyama Aldol (B89426) Addition

    Boron trifluoride is a widely used Lewis acid catalyst in the Mukaiyama aldol reaction, a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound. wikipedia.org This reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds. nih.govnih.gov The role of the BF₃ catalyst is to activate the carbonyl compound, making it more susceptible to nucleophilic attack by the silyl enol ether. msu.edu

    Studies on the stereoselectivity of the Mukaiyama aldol reaction have shown that the choice of Lewis acid can significantly influence the diastereoselectivity of the product. msu.edu For instance, in the reaction of 2-(trimethylsiloxy)furans with aldehydes, BF₃·OEt₂ has been used to achieve high like diastereoselectivity. nih.gov The reaction is believed to proceed through a closed transition state. nih.gov While much of the literature focuses on boron trifluoride etherate, the fundamental Lewis acidity that drives this reaction is inherent to the boron trifluoride moiety, suggesting the applicability of its hydrates as well.

    Regioselective Fries Rearrangement of Phenolic Esters

    This compound serves as an effective Lewis acid catalyst in the Fries rearrangement, a significant reaction for the synthesis of hydroxyaryl ketones from phenolic esters. scienceandlaboratoryexp.comchemicalbook.comsigmaaldrich.comscientificlabs.co.ukwikipedia.orgscientificlabs.com This rearrangement involves the migration of an acyl group from a phenolic ester to the aryl ring, yielding ortho- and para-hydroxyaryl ketones. wikipedia.org The reaction is catalyzed by various Lewis or Brønsted acids, with boron trifluoride being a commonly used option. wikipedia.orgorganic-chemistry.org

    The mechanism, while not definitively determined, is widely accepted to proceed through the formation of an acylium carbocation intermediate. wikipedia.orgskemman.is The Lewis acid, BF₃, coordinates to the carbonyl oxygen atom of the acyl group, which is more electron-rich than the phenolic oxygen. wikipedia.org This polarization facilitates the cleavage of the ester bond, generating the electrophilic acylium ion that then attacks the aromatic ring in a classic electrophilic aromatic substitution. wikipedia.orgskemman.is

    A key advantage of using catalysts like this compound is the ability to control regioselectivity. The ratio of the resulting ortho and para isomers can often be influenced by reaction conditions such as temperature. wikipedia.orgskemman.is Generally, lower temperatures favor the formation of the para product, while higher temperatures favor the ortho product. wikipedia.orgskemman.is The use of BF₃-H₂O as a catalytic system allows the reaction to proceed smoothly under mild conditions, providing the corresponding hydroxyketones in high yield and purity. researchgate.net This method is valuable for producing intermediates used in the manufacturing of pharmaceuticals and other fine chemicals. wikipedia.org

    Table 1: Research Findings on Fries Rearrangement with Boron Trifluoride Catalysts

    Catalyst SystemSubstrateKey FindingReference
    This compoundPhenolic estersFunctions as an essential catalyst to yield hydroxyphenyl alkyl/aryl ketones. scienceandlaboratoryexp.comchemicalbook.com
    BF₃-H₂OAliphatic and aromatic carboxylic acid esters of phenolsReactions proceed smoothly under mild conditions, providing high yield, selectivity, and purity. researchgate.net
    Boron trifluoride etherate complexesHydroquinone diestersThe use of sterically hindered boron trifluoride etherate complexes results in acetylhydroquinone derivatives. nih.gov
    Lewis acids (e.g., BF₃)Phenolic estersReaction is ortho,para-selective; selectivity can be regulated by temperature. wikipedia.orgorganic-chemistry.org

    Preparation of 8-Hydroxymethyltricyclene Acetate from Camphene (B42988) and Formaldehyde (B43269)

    This compound is utilized as a catalyst in the reaction between camphene and formaldehyde to produce 8-hydroxymethyltricyclene acetate. scienceandlaboratoryexp.comchemicalbook.comsigmaaldrich.comscientificlabs.co.uk This specific transformation is carried out in a solvent system composed of methylene (B1212753) chloride and acetic anhydride. researchgate.net

    The catalytic role of this compound is crucial for promoting this multi-step process, which involves the formation of a new carbon-carbon bond and subsequent acetylation. The reaction yields 8-hydroxymethyltricyclene acetate as the primary product, with reported yields of approximately 55%. researchgate.netresearchgate.net This compound is a valuable intermediate in the synthesis of fragrances and fine chemicals. scienceandlaboratoryexp.com In contrast, when stannic chloride is used as the catalyst in methylene chloride, the main product is the corresponding tricyclo alcohol. researchgate.netresearchgate.net

    Catalytic System Optimization and Reusability

    Reusability of this compound in Catalytic Cycles

    The reusability of a catalyst is a critical factor for sustainable and economical chemical processes. Research has demonstrated that boron trifluoride-based catalysts can be recovered and reused in subsequent reaction cycles. For this compound specifically, it has been shown that it can be reused after the simple evaporation of the aqueous phase under reduced pressure. mdpi.com

    In addition to direct reuse, significant research has focused on immobilizing boron trifluoride onto solid supports to enhance its stability and ease of recovery. Polyvinylpolypyrrolidone (PVPP) and silica (B1680970) have been used as supports for BF₃. academie-sciences.frijcce.ac.irasianpubs.orgresearchgate.net For instance, a PVPP-bound boron trifluoride catalyst used for the acylation of 2-phenyl ethanol (B145695) was recovered by filtration and reused for four cycles. academie-sciences.fr While the initial reaction yielded 96% of the product, the yield decreased to 88% in the third cycle and 79% in the fourth. academie-sciences.fr Similarly, a silica-supported BF₃ catalyst (BF₃-SiO₂) used for synthesizing 3-phenyl-4(3H)-quinazolinone showed a gradual decrease in yield over five cycles, from an initial 95% to 80% in the fifth run. asianpubs.org Methods have also been developed to recover BF₃ from catalyst complexes with polyhydric alcohols like sorbitol and mannitol, allowing the adduct to be recycled for multiple cycles. google.com

    Table 2: Catalyst Reusability and Efficiency Over Multiple Cycles

    CatalystReactionCycle 1 YieldCycle 2 YieldCycle 3 YieldCycle 4 YieldCycle 5 YieldReference
    PVPP-BF₃Acylation of 2-phenyl ethanol96%-88%79%- academie-sciences.fr
    PVPP-BF₃Oxidation of benzaldehyde98%92%80%73%- ijcce.ac.ir
    BF₃-SiO₂Synthesis of 3-phenyl-4(3H)-quinazolinone95%92%89%86%80% asianpubs.org

    Comparative Catalytic Efficacy with Alternative Acid Catalysts

    The performance of this compound as a catalyst has been evaluated against other acid catalysts in various organic reactions.

    In the Pechmann condensation for synthesizing coumarin derivatives, this compound demonstrated superior efficacy compared to concentrated sulfuric acid. mdpi.com When synthesizing specific 4-methylcoumarin derivatives, reactions catalyzed by this compound consistently produced higher yields than those using concentrated H₂SO₄, where yields were between 40-70%. mdpi.com

    A comparative study on the transesterification of fatty acids in forage samples was conducted between 14% boron trifluoride in methanol (B129727) and 1.09 M methanolic hydrochloric acid. usda.gov While both catalysts achieved complete conversion to fatty acid methyl esters and similar total fatty acid concentrations, the cost of BF₃ was noted to be $0.19 more per sample than HCl. usda.gov

    In the synthesis of 4(3H)-quinazolinone derivatives, silica-supported boron trifluoride (BF₃-SiO₂) was compared with other catalysts such as NaHSO₄-SiO₂, Amberlyst-15, and FeCl₃-SiO₂. asianpubs.org The results indicated that BF₃-SiO₂ is an equally efficient, cost-effective, and environmentally benign catalyst for this transformation. asianpubs.org

    However, in some instances, other forms of boron trifluoride catalysts may be more effective. For certain Fries rearrangement reactions, boron trifluoride etherate has been reported to produce better yields than this compound. skemman.is Furthermore, a comparison between homogeneous BF₃ systems and silica-supported BF₃ for phenol alkylation revealed differences in reactivity and selectivity, with the heterogeneous system allowing for selective C-alkylation of ethers, while the homogeneous system led to rearrangement and poly-alkylation. researchgate.net

    Table 3: Comparative Efficacy of this compound and Other Catalysts

    ReactionBoron Trifluoride CatalystAlternative CatalystFindingReference
    Pechmann CondensationThis compoundConcentrated H₂SO₄BF₃ dihydrate provided higher yields (up to 99%) compared to H₂SO₄ (40-70%). mdpi.com
    TransesterificationBF₃ in MethanolMethanolic HClBoth were effective, but BF₃ was more costly. usda.gov
    Quinazolinone SynthesisBF₃-SiO₂NaHSO₄-SiO₂, Amberlyst-15BF₃-SiO₂ was found to be an equally efficient and cost-effective catalyst. asianpubs.org
    Fries RearrangementThis compoundBoron trifluoride etherateBF₃ etherate produced better yields in some literature examples. skemman.is

    Scalability and Industrial Process Advantages

    Boron trifluoride and its complexes are widely recognized as potent Lewis acid catalysts with significant applications in industrial-scale organic synthesis, including polymerization, alkylation, and isomerization reactions. futuremarketinsights.comwikipedia.org The market for boron trifluoride and its complexes is substantial and growing, reflecting its industrial importance. futuremarketinsights.com

    One notable advantage of using this compound in certain reactions, such as the Pechmann condensation, is that the process is not significantly exothermic. mdpi.com This eliminates the need for extensive cooling systems, which can be a major advantage in industrial applications, simplifying reactor design and improving safety. mdpi.com

    The ability to recover and recycle the catalyst is paramount for industrial processes to be economically viable and environmentally friendly. google.com Various strategies, including the development of supported catalysts and processes for recovering BF₃ from reaction mixtures, have been devised to meet this need. google.comgoogle.comepo.org For example, processes have been patented for recovering boron trifluoride from catalyst complexes used in the oligomerization of alpha-olefins, a large-scale industrial process. google.com Such recovery and recycling systems greatly reduce the consumption of the catalyst and minimize waste, addressing both economic and environmental concerns associated with industrial chemical production. google.comepo.org

    Mechanistic Investigations of Boron Trifluoride Dihydrate Catalysis

    Elucidation of Reaction Mechanisms

    Understanding the precise steps through which boron trifluoride dihydrate catalyzes reactions is crucial for optimizing existing synthetic methods and developing new ones. This section focuses on the mechanistic pathways in specific, well-known reactions and the nature of the reactive intermediates that are formed.

    Detailed Mechanistic Pathways in Pechmann Condensation

    The Pechmann condensation, a classic method for synthesizing coumarins, is effectively promoted by this compound. mdpi.comresearchgate.netnih.gov The reaction involves the condensation of a phenol (B47542) with a β-ketoester. wikipedia.org The use of this compound as a catalyst can lead to excellent yields, often between 98-99%. mdpi.comresearchgate.netnih.gov

    The mechanism of the Pechmann condensation catalyzed by this compound involves several key steps:

    Activation of the β-ketoester: The Lewis acidic this compound coordinates to the carbonyl oxygen of the β-ketoester. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

    Transesterification: The phenol attacks the activated ester carbonyl group, leading to a transesterification reaction. This step forms a new ester intermediate.

    Intramolecular Hydroxyalkylation: The activated keto-carbonyl group then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring of the phenol. This is a crucial ring-closing step.

    Dehydration: The final step involves the elimination of a water molecule to form the stable, aromatic coumarin (B35378) ring system. mdpi.com

    The efficiency of this compound in this reaction is notable, with some studies reporting that it can be reused, offering an economical and straightforward method for coumarin synthesis. researchgate.net

    Identification and Characterization of Electrophilic Intermediates

    The catalytic activity of this compound is fundamentally linked to its ability to generate potent electrophilic intermediates. bohrium.comjustdial.com By coordinating with a substrate, the boron center withdraws electron density, thereby creating a more reactive electrophilic site.

    In many reactions, the initial adduct formed between the substrate and this compound is itself the key electrophilic species. For instance, in reactions involving alcohols or ethers, the coordination of the oxygen atom to the boron atom weakens the C-O bond, facilitating its cleavage and the formation of a carbocation or a highly polarized intermediate. bohrium.com

    In the context of Friedel-Crafts type reactions, this compound can activate alkyl or acyl halides, promoting the formation of carbocationic intermediates that then undergo electrophilic aromatic substitution. oshaedne.com The stability of the adducts formed and the nature of the resulting intermediates are critical factors that determine the course and outcome of the reaction. bohrium.com

    Theoretical and Computational Approaches to Catalysis

    To gain a deeper understanding of the catalytic processes involving this compound, theoretical and computational methods are invaluable. These approaches provide insights into the electronic structure, bonding, and energetics of the reaction pathways, complementing experimental observations.

    Molecular Orbital Theory Studies of Lewis Acid-Base Interactions

    Molecular Orbital (MO) theory is a powerful tool for describing the interaction between a Lewis acid like boron trifluoride and a Lewis base (the substrate). cp2k.orgyoutube.comyoutube.com The formation of a this compound adduct can be understood in terms of the interaction between the frontier molecular orbitals (FMOs) of the reacting species. mdpi.comresearchgate.net

    The key interaction is the donation of electron density from the Highest Occupied Molecular Orbital (HOMO) of the Lewis base to the Lowest Unoccupied Molecular Orbital (LUMO) of the boron trifluoride. mdpi.comresearchgate.net In boron trifluoride, the LUMO is a p-orbital on the boron atom, which is capable of accepting an electron pair. cp2k.orgbyjus.comvedantu.com This HOMO-LUMO interaction leads to the formation of a coordinate covalent bond and the stabilization of the resulting adduct. mdpi.comresearchgate.net MO theory also helps to explain the changes in geometry and bond lengths upon adduct formation. mdpi.com

    Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

    Density Functional Theory (DFT) has become an essential computational method for studying reaction mechanisms in detail. acs.orgacs.org DFT calculations can provide valuable information about the energies of reactants, transition states, and products, allowing for the mapping of the entire reaction pathway. researchgate.net

    For reactions catalyzed by boron trifluoride complexes, DFT studies can:

    Determine the most likely reaction mechanism by comparing the activation energies of different possible pathways. acs.orgacs.org

    Characterize the geometry and electronic structure of transition states, providing insight into the bond-breaking and bond-forming processes.

    Predict the regioselectivity and stereoselectivity of a reaction by analyzing the relative energies of different product-forming transition states.

    Recent DFT studies have been applied to various reactions catalyzed by boron-containing Lewis acids, including hydrogenations and hydrosilylations, providing detailed mechanistic insights. acs.orgacs.org

    Analysis of Charge Transfer and Bonding in Adduct Formation

    The formation of an adduct between this compound and a substrate involves a significant transfer of charge from the Lewis base to the Lewis acid. mdpi.comresearchgate.net This charge transfer is a defining feature of the Lewis acid-base interaction and is crucial for the catalytic activity.

    Computational analyses can quantify the amount of charge transferred and describe the nature of the newly formed bond. The principle of chemical potential equalization states that charge flows from a region of higher chemical potential (the base) to one of lower chemical potential (the acid) until their chemical potentials are equalized in the final adduct. mdpi.com

    The bonding in these adducts is often described as a dative or coordinate covalent bond. mdpi.com Analysis of the electron density distribution, for example through Quantum Theory of Atoms in Molecules (QTAIM), can reveal the characteristics of this bond, such as its strength and degree of covalency versus ionicity. These analyses also highlight the role of non-covalent interactions, such as hydrogen bonds, which can further stabilize the adduct. mdpi.com

    Computational Assessment of Chemical Activation Processes in Reactants

    Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanistic details of reactions catalyzed by Lewis acids such as boron trifluoride and its hydrates. These computational models allow for a detailed examination of the chemical activation processes that reactants undergo, providing insights that are often difficult to obtain through experimental means alone.

    In the context of boron trifluoride catalysis, computational assessments often focus on the geometric and electronic changes that occur in both the catalyst and the reactants upon interaction. For instance, in the formation of a donor-acceptor complex between boron trifluoride (BF3) and ammonia (B1221849) (NH3), a computational study revealed that as the two molecules approach each other, a structural reorganization takes place. This reorganization leads to an increase in the acidity of BF3 and the basicity of NH3 just before the chemical reaction occurs. researchgate.net This mutual enhancement of Lewis acidic and basic properties is a key aspect of the activation process.

    Furthermore, DFT calculations have been employed to understand the unexpected outcomes in BF3-catalyzed transformations of ortho-(pivaloylaminomethyl)benzaldehydes. researchgate.net These calculations helped to rationalize the observed product distributions and the structural differences in the resulting dimer-like products, underscoring the predictive power of computational chemistry in complex reaction mechanisms. researchgate.net

    The activation process can be quantified by examining changes in key molecular properties, as illustrated in the following table which conceptualizes the findings from a computational study on the BF3-NH3 adduct formation.

    Table 1: Computational Analysis of Reactant Activation in F3B-NH3 Complex Formation

    Parameter Isolated Reactant (BF3) Activated Reactant (in pre-reaction state) Isolated Reactant (NH3) Activated Reactant (in pre-reaction state)
    Lewis Acidity/Basicity Lewis Acid More Acidic researchgate.net Lewis Base More Basic researchgate.net
    Frontier Orbital Energy (HOMO) - Lowered High-lying Raised
    Frontier Orbital Energy (LUMO) Low-lying Further Lowered - -

    | Key Bond Angles | Planar (120°) | Pyramidalizing | Trigonal Pyramidal | Further Pyramidalized |

    This table is a conceptual representation based on the findings that reactants become more acidic and basic upon activation.

    Principles Governing Lewis Acid-Base Reactions (e.g., Electronegativity Equalization, Maximum Hardness)

    The catalytic activity of this compound is fundamentally governed by the principles of Lewis acid-base theory. A Lewis acid is defined as a species that can accept an electron pair, while a Lewis base is an electron pair donor. fiveable.melibretexts.orglibretexts.org Boron trifluoride is a classic example of a Lewis acid due to the electron-deficient nature of the boron atom, which has an incomplete octet and a vacant p-orbital capable of accepting electrons. libretexts.orgyoutube.com The interaction between a Lewis acid and a Lewis base results in the formation of a coordinate covalent bond, creating a Lewis acid-base adduct. libretexts.orgwikipedia.org

    Two key principles that provide a deeper understanding of these interactions are the Electronegativity Equalization Principle and the Maximum Hardness Principle.

    Electronegativity Equalization Principle: This principle, originally proposed by Sanderson, postulates that when two or more atoms combine to form a molecule, their electronegativities adjust to a single, equalized value. nih.govrutgers.edu From the perspective of Density Functional Theory, electronegativity is the negative of the chemical potential. rutgers.edu In a Lewis acid-base reaction, electrons flow from the Lewis base (higher chemical potential) to the Lewis acid (lower chemical potential) until the chemical potentials are equal in the resulting adduct. researchgate.net Computational studies on the formation of the F3B-NH3 adduct have shown that the process aligns with the principle of chemical potential equalization. researchgate.net

    Maximum Hardness Principle: Chemical hardness (η) is a measure of a species' resistance to a change in its electron distribution. Hard acids and bases are typically small, highly charged, and not easily polarizable, while soft acids and bases are larger, have a lower charge, and are more polarizable. fiveable.me The Maximum Hardness Principle states that molecules tend to arrange themselves to achieve the maximum possible hardness. uw.edu.pl In the context of Lewis acid-base reactions, this principle implies that reactions are favored if the total hardness of the system increases. researchgate.net The hard/soft acid/base (HSAB) principle, a corollary of this, states that hard acids prefer to bind with hard bases, and soft acids with soft bases. researchgate.netresearchgate.netaip.org Boron trifluoride is considered a hard Lewis acid. researchgate.net The stability of the resulting adducts can be related to the hardness of the interacting species.

    The interplay of these principles can be summarized in the following table:

    Table 2: Governing Principles of Boron Trifluoride Lewis Acidity

    Principle Description Relevance to Boron Trifluoride (BF3) Catalysis
    Lewis Acid-Base Theory An acid accepts an electron pair, and a base donates an electron pair. libretexts.org BF3 acts as a Lewis acid, accepting an electron pair from a substrate (Lewis base) to initiate a reaction. fiveable.melibretexts.org
    Electronegativity Equalization When atoms bond, their electronegativities (chemical potentials) equalize. nih.govrutgers.edu Electron flow from the Lewis base to the acidic boron center is driven by the difference in their chemical potentials, leading to the formation of a stable adduct. researchgate.net
    Maximum Hardness Principle Chemical systems tend to evolve towards a state of maximum hardness. uw.edu.pl The formation of a stable BF3-substrate adduct is favored if the resulting complex is harder than the individual reactants. researchgate.net

    | Hard and Soft Acids and Bases (HSAB) | Hard acids prefer to bind to hard bases; soft acids prefer to bind to soft bases. researchgate.netaip.org | As a hard Lewis acid, BF3 will preferentially interact with hard Lewis basic sites in a substrate. researchgate.net |

    Table 3: List of Chemical Compounds

    Compound Name Formula
    Aluminum chloride AlCl3
    Ammonia NH3
    Borane BH3
    Boric acid H3BO3
    Boron trifluoride BF3
    This compound BF3·2H2O
    Carbon dioxide CO2
    Fluoroboric acid HBF4
    Furan C4H4O
    Methyl vinyl ketone C4H6O
    ortho-(pivaloylaminomethyl)benzaldehyde -

    Spectroscopic Characterization and Analytical Research Applications

    Spectroscopic Analysis of Boron-Containing Species and Adducts

    Spectroscopic techniques are fundamental in the analysis of boron trifluoride adducts, providing detailed insights into their molecular structure and behavior in different chemical environments.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is a powerful tool for studying boron-containing compounds, with ¹¹B NMR being particularly informative.

    Boron trifluoride etherate (BF₃·O(C₂H₅)₂), a closely related adduct, is widely used as the primary reference standard (0 ppm) for ¹¹B NMR spectroscopy. aiaa.org This standard allows for the accurate determination of chemical shifts for a vast array of boron compounds, providing insights into their electronic environment and coordination. aiaa.orgsdsu.edu The chemical shift of boron trifluoride dihydrate itself can be influenced by its aqueous environment. The coordination of ligands or solvents to the boron center results in an upfield shift in the ¹¹B NMR spectrum compared to the tricoordinate borane. sdsu.edu The magnitude of this shift is dependent on the strength of the coordination complex, with stronger complexes showing greater upfield shifts. sdsu.edu

    Table 1: Representative ¹¹B NMR Chemical Shifts with BF₃·O(C₂H₅)₂ as Reference

    CompoundSolventChemical Shift (ppm)
    NaBH₄H₂O + 0.01% NaOH-43.8
    NaBH₄H₂O-38.7
    NaBO₂H₂O+1.4
    B(OH)₃H₂O+19.6
    B(OH)₃H₂O + 10% NaOH+5.7

    This table presents selected ¹¹B NMR chemical shift data relative to boron trifluoride etherate. Data sourced from various research findings. aiaa.org

    Infrared (IR) and Raman Spectroscopy of Boron Trifluoride Adducts

    Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for characterizing the structural features of boron trifluoride adducts. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, geometry, and intermolecular interactions.

    In studies of boron trifluoride gas, the fundamental vibrational frequencies have been identified. umich.educaltech.edu For instance, the symmetric stretching vibration (ν₁) of ¹¹BF₃ is observed at approximately 888 cm⁻¹ in the Raman spectrum. umich.educaltech.edu The out-of-plane bending mode (ν₂) is IR active, while the asymmetric stretching (ν₃) and in-plane bending (ν₄) modes are active in both IR and Raman spectra. umich.edu

    When boron trifluoride forms adducts, such as with water in this compound, or with other molecules like dimethyl ether, the vibrational frequencies shift, providing information about the formation and nature of the coordinate bond. osti.gov In doped polymeric systems, such as polyaniline doped with BF₃, FTIR spectroscopy reveals characteristic peaks that confirm the interaction between the polymer and the dopant. scispace.com For example, a peak around 1408 cm⁻¹ in BF₃-doped polyaniline is attributed to the stretching frequency of the B-N=Q moiety, where B represents a benzenoid ring and Q a quinoid ring. scispace.com

    Table 2: Fundamental Vibrational Frequencies of Boron Trifluoride (Gas Phase)

    VibrationSymmetryWavenumber (cm⁻¹)Spectroscopic Activity
    ν₁ (symm. stretch)A₁'~888Raman
    ν₂ (out-of-plane bend)A₂"~737IR
    ν₃ (asymm. stretch)E'~1446-1505IR, Raman
    ν₄ (in-plane bend)E'~480IR, Raman

    This table summarizes the fundamental vibrational modes of gaseous boron trifluoride. Data compiled from spectroscopic studies. umich.educhemtube3d.com

    UV-Visible Spectroscopy in Doped Polymeric Systems

    UV-Visible spectroscopy is employed to study the electronic transitions in polymeric systems doped with boron trifluoride and its adducts. The doping of conducting polymers, such as polyaniline (PANI) and poly(3-hexylthiophene) (P3HT), with BF₃ induces significant changes in their UV-Vis absorption spectra, indicating alterations in the electronic structure of the polymer backbone. researchgate.netacs.org

    In the case of BF₃-doped high-performance polyaniline (HPPANI), the UV-Visible spectrum shows characteristic absorption bands that confirm the doped state of the polymer. scispace.comresearchgate.net Similarly, when P3HT is doped with a complex derived from B(C₆F₅)₃ (a Lewis acid similar to BF₃), the absorption spectrum shows a bleaching of the neutral polymer's absorption and the appearance of polaron bands, indicating successful doping. acs.org The thermal stability of these doped states can also be monitored by observing changes in the absorption spectra at different temperatures. acs.org

    Scanning Electron Microscopy (SEM) in Material Characterization

    Scanning Electron Microscopy (SEM) is a vital technique for examining the surface morphology of materials that incorporate boron trifluoride or its adducts. In the context of doped polymers, SEM images reveal how the dopant affects the microstructure of the polymer film.

    For instance, SEM analysis of BF₃-doped high-performance polyaniline (HPPANI) has been used to illustrate the morphology of the synthesized polymer particles. researchgate.netresearchgate.net In other studies, such as the electropolymerization of 9,9'-bifluorenylidene (B1360246) in boron trifluoride diethyl etherate, SEM shows a surface morphology of nanosphere clusters. electrochemsci.org The morphology of materials can significantly influence their properties, and SEM provides direct visualization of these structures. Researchers have also used SEM to characterize the microstructure of reduced graphene oxide flakes functionalized with a BF₃·THF solution for applications in lithium-ion batteries. mdpi.com

    Thermogravimetric Analysis (TGA) of Adducts and Doped Materials

    Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of boron trifluoride adducts and materials doped with them. This technique measures the change in mass of a sample as a function of temperature.

    TGA studies on BF₃-doped polyaniline have shown that doping can improve the thermal stability of the polymer. researchgate.netaip.orgarxiv.org The TGA curve of BF₃-doped HPPANI typically shows several weight loss stages. An initial weight loss at lower temperatures (<350°C) is attributed to the removal of water and other volatiles. researchgate.netresearchgate.net A subsequent weight loss in the range of 350-550°C can be ascribed to the removal of the BF₃ dopant and partial decomposition of the polymer chain. scispace.comresearchgate.netresearchgate.net The final decomposition of the polymer backbone occurs at higher temperatures. researchgate.netresearchgate.net These studies indicate that BF₃-doped polyaniline exhibits enhanced thermal stability compared to its undoped or proton-acid-doped counterparts. researchgate.netaip.orgarxiv.org

    Analytical Methodologies Utilizing this compound

    Boron trifluoride and its hydrates are utilized as effective reagents in gas chromatography (GC) for the analysis of volatile compounds. The high polarity and low volatility of certain analytes, such as carboxylic acids, can make their direct analysis by GC challenging. Boron trifluoride-mediated derivatization is a common strategy to overcome these limitations by converting the non-volatile compounds into more volatile derivatives suitable for GC analysis.

    For instance, a semi-automated method using boron trifluoride in ethanol (B145695) (BF₃·EtOH) has been optimized for the comprehensive two-dimensional gas chromatography-high-resolution mass spectrometry (GC×GC-HRMS) analysis of carboxylic acids in oil-polluted water extracts. acs.org This method involves the esterification of carboxylic acids to their corresponding ethyl esters, which are more volatile and provide better chromatographic separation. The optimal conditions for this derivatization were found to be the addition of 300 μL of BF₃·EtOH per 200 μL of sample, with the reaction proceeding at 75 °C for 24 hours. acs.org This methodology has been successfully applied to identify thousands of degradation products from crude oil, including aliphatic and aromatic acids. acs.org

    Boron trifluoride, often in the form of a solution in an alcohol like methanol (B129727) or butanol, is a widely used and powerful derivatization reagent for the esterification of carboxylic acids prior to chromatographic analysis. mdpi.comresearchgate.net This process converts fatty acids and other carboxylic acids into their corresponding methyl, ethyl, or butyl esters, which are significantly more volatile and less polar, making them amenable to analysis by gas chromatography (GC).

    The reaction is typically rapid and efficient. For example, the preparation of fatty acid methyl esters (FAMEs) for GC analysis can be completed quickly using a boron trifluoride-methanol solution. researchgate.net This reagent is also effective for the transesterification of cholesterol esters. researchgate.net The versatility of boron trifluoride allows for its use with various alcohols, enabling the preparation of different types of esters. researchgate.net

    A specific application involves the analysis of fatty acids in soil dissolved organic matter. materialsproject.org In this context, a derivatization method using boron trifluoride-methanol (BF₃/MeOH) was evaluated to identify free fatty acids. The procedure involves heating the sample with the reagent to convert the fatty acids to their methyl esters, which are then extracted and analyzed by GC-MS. materialsproject.org

    Table 2: Conditions for Derivatization using Boron Trifluoride for Chromatographic Analysis

    AnalyteReagentReaction ConditionsAnalytical TechniqueReference
    Carboxylic Acids in Oil Polluted WaterBF₃·EtOH75 °C for 24 hGC×GC-HRMS acs.org
    Fatty AcidsBF₃-MethanolNot specifiedGC researchgate.net
    Free Fatty Acids in Soil Dissolved Organic MatterBF₃/MeOHHeatingGC-MS materialsproject.org

    Inorganic and Organometallic Synthesis Involving Boron Trifluoride Dihydrate Precursors and Adducts

    Formation of Tetrafluoroborate (B81430) Salts

    Boron trifluoride and its adducts are instrumental in the synthesis of tetrafluoroborate salts. These salts are widely used in chemistry, often as non-coordinating anions. The formation of tetrafluoroborate salts typically involves the reaction of boron trifluoride with a fluoride (B91410) source. For instance, cesium fluoride reacts with boron trifluoride to produce cesium tetrafluoroborate (Cs[BF₄]). wikipedia.org

    The general reaction can be represented as: MF + BF₃ → M[BF₄] (where M is a metal cation)

    Similarly, the hydrolysis of boron trifluoride can lead to the formation of fluoroboric acid, which in turn can be used to synthesize various tetrafluoroborate salts. wikipedia.orgborates.today The tetrafluoroborate anion ([BF₄]⁻) is tetrahedral and is known for its low coordinating ability, making its salts useful in various applications, including as electrolytes and in organic synthesis.

    A common laboratory source of BF₃ for these reactions is boron trifluoride etherate (BF₃·O(C₂H₅)₂), an adduct that is easier to handle than gaseous BF₃. wikipedia.orgborates.today The synthesis of sodium tetrafluoroborate, for example, can be achieved by reacting boric acid with hydrofluoric acid, followed by the addition of sodium carbonate. chemicalbook.com

    Hydrolysis Products and Their Utility: Boric Acid and Fluoroboric Acid Synthesis

    The interaction of boron trifluoride with water is a complex process that yields boric acid (H₃BO₃) and fluoroboric acid (HBF₄). wikipedia.orgborates.today The initial reaction involves the formation of an aquo adduct, H₂O-BF₃. wikipedia.org This adduct can then lose hydrogen fluoride (HF), which subsequently reacts with more boron trifluoride to form fluoroboric acid. wikipedia.org

    In the presence of excess water, the reaction may proceed to form a mixture of hydrates, hydroxyfluoroborates, fluoroboric acid, and boric acid. boreal-laser.com The hydrolysis of boron trifluoride dihydrate specifically has been noted to produce a mixture of hydroxyfluoroborate ions. cdnsciencepub.comresearchgate.netgoogle.com

    Key Hydrolysis Products and Their Significance

    Hydrolysis Product Formula Significance
    Boric Acid H₃BO₃ A weak acid with various industrial applications. Can be formed as a white solid precipitate during the hydrolysis of BF₃ in water. boreal-laser.com

    The process for producing aqueous solutions of tetrafluoroboric acid from effluents containing boron trifluoride hydrate (B1144303) involves several steps, including the addition of hydrofluoric acid and boric acid, followed by purification with activated carbon. google.com

    Preparation of Advanced Boron-Containing Compounds for Materials Science and Nanotechnology

    Boron trifluoride and its derivatives are pivotal in the synthesis of advanced boron-containing compounds with applications in materials science and nanotechnology. chemimpex.comjustdial.com These materials often exhibit unique electronic, optical, and thermal properties.

    One significant area of application is in the production of polymeric materials, where boron trifluoride acts as a Lewis acid catalyst in polymerization reactions. justdial.com Its ability to initiate and control polymerization allows for the creation of polymers with specific properties tailored for advanced applications.

    Furthermore, boron-containing compounds are being explored for their potential in nanotechnology. The precise control over chemical reactions afforded by boron trifluoride catalysis is essential for building complex nanostructures. As research in materials science and nanotechnology advances, the demand for novel boron-containing materials and, consequently, the role of boron trifluoride in their synthesis are expected to grow. justdial.com

    Interactions with Nitrogen-Containing Lewis Bases

    Boron trifluoride is a versatile Lewis acid that readily forms adducts with a variety of Lewis bases, including those containing nitrogen. savemyexams.comfiveable.me These interactions are fundamental to its catalytic activity and its use in synthesizing more complex molecules.

    Formation and Characterization of Adducts with Amines and Hydrazine (B178648)

    Boron trifluoride reacts with amines and hydrazine to form stable adducts. In the reaction with ammonia (B1221849) (NH₃), for example, the nitrogen atom donates its lone pair of electrons to the electron-deficient boron atom in BF₃, forming a coordinate bond. savemyexams.com

    The reaction with anhydrous hydrazine (N₂H₄) is particularly interesting. At 25°C in a vacuum, a 1:1 complex, BF₃•N₂H₄, is formed. cdnsciencepub.comresearchgate.netgoogle.com However, under different conditions, such as higher temperatures or in the presence of a solvent like diethyl ether, more complex mixtures are obtained. cdnsciencepub.comresearchgate.netgoogle.com In a tetrahydrofuran (B95107) solution, a 2:1 adduct, 2BF₃•N₂H₄, is formed. cdnsciencepub.comresearchgate.netgoogle.com The thermal decomposition of the 1:1 adduct is complex, yielding nitrogen, ammonia, ammonium (B1175870) tetrafluoroborate, and boron nitride. cdnsciencepub.comresearchgate.netgoogle.com

    Hydrazones, which are formed from the condensation of a hydrazine and an aldehyde, can also act as directing groups in transition metal-catalyzed reactions, and their synthesis can be facilitated by reagents like boron trifluoride etherate. nih.gov

    Doping of Conducting Polymers with Boron Trifluoride-Derived Species

    Boron trifluoride has been successfully used as a dopant for conducting polymers, most notably polyaniline (PANI). scispace.comias.ac.inresearchgate.netresearchgate.net Doping PANI with BF₃ results in a material with high electrical conductivity and enhanced thermal stability. scispace.com The doping process typically involves exposing the emeraldine (B8112657) base form of PANI to boron trifluoride, often in the form of its etherate complex, under a vacuum. scispace.com

    The resulting BF₃-doped PANI exhibits unique structural and transport properties that differ from conventionally proton-doped PANI. ias.ac.inresearchgate.net For instance, BF₃-doped PANI is largely amorphous, yet it displays high conductivity, a characteristic that sets it apart from the partially crystalline structure of proton-doped PANI. ias.ac.in The charge transport mechanism in BF₃-doped PANI is believed to be driven by charging-energy-limited transport of charge carriers. researchgate.net

    It is important to note that the effectiveness of BF₃ as a dopant can be influenced by the specific polymer and the presence of other Lewis basic sites. For some polymers, adduct formation between the polymer and BF₃ can inhibit the doping process. nsf.gov

    Reactions with Other Lewis Bases and Complex Oxoanions

    Beyond nitrogen-containing compounds, boron trifluoride reacts with a wide range of other Lewis bases. A classic example is its reaction with ethers, such as diethyl ether, to form the stable and easily handleable liquid adduct, boron trifluoride diethyl etherate (BF₃·O(C₂H₅)₂). wikipedia.orgborates.today This adduct is a common laboratory source for BF₃. wikipedia.orgborates.today Another common liquid adduct is formed with dimethyl sulfide (B99878) (BF₃·S(CH₃)₂). wikipedia.org

    This compound itself can act as a catalyst in various organic reactions. For instance, it can be used as an activator in the Pechmann condensation to synthesize coumarin (B35378) derivatives and as a catalyst in the regioselective Fries rearrangement of phenolic esters. sigmaaldrich.commdpi.com

    Theoretical studies have been conducted to better understand the enthalpies of adduct formation between boron trifluoride and various organic bases in solution. mdpi.com These studies, which often employ high-level ab initio methods, are crucial for accurately determining Lewis basicity scales and can help to clarify experimental data that may have uncertainties. mdpi.com

    Advanced Research Directions and Future Perspectives

    Development of Novel Catalytic Systems Based on Boron Trifluoride Dihydrate

    The role of this compound as a potent Lewis acid catalyst is well-established, particularly in promoting reactions such as alkylation, isomerization, and polymerization. chemimpex.com Future research is directed towards designing more sophisticated and efficient catalytic systems that leverage the unique reactivity of BF₃·2H₂O. A key area of development is its application in the synthesis of fine chemicals and pharmaceuticals, where it serves to activate electrophiles, thereby increasing reaction rates and yields. chemimpex.com

    Innovations in catalysis technology are continually broadening the utility of boron trifluoride and its complexes. globenewswire.com Research has demonstrated that BF₃·2H₂O can be superior to other solid acid catalysts, such as Amberlyst IR 120, in specific reactions. For instance, in the Pechmann condensation for synthesizing 4-methylcoumarins, BF₃·2H₂O achieves excellent yields of 98-99%, a significant improvement over the 40-50% yields obtained with conventional solid acids. mdpi.com The development of novel catalytic systems also involves exploring its use with a wider range of substrates to produce high-performance plastics, resins, and lubricants. globenewswire.com Furthermore, its ability to be reused in certain reactions, like the Pechmann condensation, presents a cost-effective and environmentally friendlier approach to chemical synthesis. mdpi.com

    Exploration of New Synthetic Pathways and Substrate Scope

    Current research is actively expanding the synthetic utility of this compound beyond its established applications. While it is known to catalyze the Pechmann condensation, the regioselective Fries rearrangement of phenolic esters, and the polymerization of benzoxazine (B1645224), new pathways are continuously being explored. sigmaaldrich.comsigmaaldrich.com For example, it has been successfully used to prepare 8-hydroxymethyltricyclene acetate (B1210297) from camphene (B42988) and formaldehyde (B43269). sigmaaldrich.comsigmaaldrich.com

    The exploration of substrate scope is a critical aspect of this research. Studies have investigated the reaction of various substituted phenols and a range of anhydrides (aliphatic, alicyclic, and aryl) with indole, yielding the desired 3-acylindoles in good to excellent yields. nih.gov However, limitations have been identified; for instance, 4-chloro and 4-nitro benzoic anhydrides did not yield the desired products, possibly due to solubility issues. nih.gov Future work will likely focus on overcoming these limitations and expanding the range of compatible functional groups and starting materials, opening doors to the synthesis of novel and complex molecules. nih.govrsc.org Research into its use for the synthesis of complex organic substances is crucial for the development of new medicines in the pharmaceutical industry. jy-chemical.com

    Table 1: Selected Synthetic Applications of this compound

    Reaction TypeSubstratesProductYield (%)Reference
    Pechmann CondensationSubstituted phenols, methyl acetoacetate (B1235776)4-methylcoumarin (B1582148) derivatives98-99% mdpi.comresearchgate.net
    Fries RearrangementPhenolic estersHydroxyphenyl alkyl/aryl ketonesNot specified sigmaaldrich.comsigmaaldrich.com
    PolymerizationBenzoxazinePolybenzoxazineNot specified sigmaaldrich.comsigmaaldrich.com
    Acylation of IndolesIndole, various anhydrides3-acylindoles53-93% nih.gov

    Enhanced Understanding of Complex Reaction Mechanisms Through Advanced Techniques

    A deeper mechanistic understanding is crucial for optimizing reaction conditions and designing new synthetic methodologies. The mechanism for the Pechmann condensation, for instance, is understood to involve three key steps: hydroxyalkylation, transesterification, and dehydration. mdpi.com To further elucidate such complex reaction pathways, researchers are employing a suite of advanced analytical techniques.

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an ideal tool for monitoring BF₃ coordination complexes during a reaction. Mass Spectrometry (MS) helps in identifying reaction intermediates and understanding fragmentation pathways by detecting isotopic patterns, such as those of ¹⁰B and ¹¹B. Ion chromatography is another valuable technique used to quantify the products of hydrolysis, such as fluoride (B91410) (F⁻) and tetrafluoroborate (B81430) (BF₄⁻) ions, which is critical as the presence of water can impact the catalyst's effectiveness. The hydrolysis of BF₃·2H₂O is a multi-step process that can form boric acid and hydrofluoric acid, complicating its use in anhydrous conditions. Spectroscopic studies, combined with computational modeling, provide a powerful approach to validating the presence of intermediate species and gaining a comprehensive view of the reaction mechanism. researchgate.net

    Predictive Research through Computational Modeling and Simulation

    Computational chemistry has emerged as an indispensable tool for predicting the behavior of chemical systems and guiding experimental work. Density Functional Theory (DFT) is being used to study the intricate details of reactions involving boron trifluoride, such as its hydrolysis. researchgate.net These computational models allow for the optimization of the geometries of reactants, products, intermediates, and transition states, providing valuable energetic information about the reaction pathway. researchgate.net

    For example, DFT calculations have been employed to investigate the reaction of boron trifluoride with water, suggesting that the main species in a dilute hydrolysis solution are H⁺, BF₄⁻, BF₃OH⁻, and H₃BO₃. researchgate.net Such simulations help to build more accurate models of the hydrolysis equilibrium. researchgate.net At a higher level of theory, ab initio calculations like Hartree-Fock and Møller-Plesset (MP2) have been used to determine the complexation energies between boron trifluoride and Lewis bases like ammonia (B1221849), offering insights into the fundamental nature of its Lewis acidity. diva-portal.org These predictive capabilities allow researchers to screen potential substrates and reaction conditions virtually, saving time and resources in the laboratory.

    Table 2: Computational Methods in this compound Research

    Computational MethodApplicationKey FindingsReference
    Density Functional Theory (DFT)Study of BF₃ hydrolysisIdentified major species in solution (H⁺, BF₄⁻, BF₃OH⁻, H₃BO₃) and reaction pathways. researchgate.net
    Ab initio (MP2)Calculation of complexation energiesDetermined the relative Lewis acidity compared to other boron trihalides. diva-portal.org

    Potential Applications in Emerging Technologies and Specialized Chemical Production

    The unique properties of this compound position it as a key enabling chemical for a variety of emerging technologies and specialized applications. Its role as a catalyst is expanding into the production of advanced polymers and high-performance materials. globenewswire.com In the automotive and aerospace industries, for example, it is used in the synthesis of lightweight and durable resins and adhesives. futuremarketinsights.com

    In the electronics sector, boron trifluoride is a critical component in semiconductor manufacturing, where it is used as a dopant for ion implantation to control the electrical properties of silicon wafers. smolecule.comheyigasglobal.com There is also growing interest in its use for the preparation of boron-containing compounds for advanced materials like ceramics and glasses. chemimpex.comjy-chemical.com The pharmaceutical industry continues to be a major area of application, with BF₃ and its complexes being utilized in the synthesis of a range of drugs, including antibiotics and steroids. futuremarketinsights.com As industries push for more efficient and high-yield chemical processes, the demand for versatile and effective catalysts like this compound is expected to grow significantly. globenewswire.com

    Q & A

    Q. What are the critical physical and chemical properties of boron trifluoride dihydrate relevant to experimental design?

    this compound (BF₃·2H₂O) is a hygroscopic compound with a molecular weight of 103.84 g/mol and a density of 1.642 g/cm³. Key properties include:

    • Melting Point : 6°C (may vary with purity) .
    • Boiling Point : 58–60°C under reduced pressure (1.5 mmHg) .
    • Reactivity : Reacts with water to produce boric acid (H₃BO₃), hydrofluoric acid (HF), and fluoboric acid (HBF₄) .
    • Hygroscopicity : Forms a white mist in humid environments due to hydrolysis .

    Methodological Note : When designing experiments, ensure storage in airtight containers at <52°C to prevent decomposition. Use inert materials (e.g., glass, PTFE) to avoid reactions with plastics or metals .

    Q. What safety protocols are essential for handling this compound in the laboratory?

    BF₃·2H₂O is corrosive and poses acute health risks:

    • Skin/Eye Exposure : Causes severe burns; use nitrile gloves and splash-resistant goggles .
    • Inhalation Risks : Irritates respiratory tract; work in fume hoods with proper ventilation .
    • Chronic Hazards : Prolonged exposure may lead to fluorosis (bone/tooth fluoride deposition) .

    Emergency Measures :

    • Immediate decontamination with water for ≥15 minutes upon contact .
    • Store away from incompatible substances (e.g., amines, reducing agents) to prevent explosive reactions .

    Advanced Research Questions

    Q. How does hydrolysis of this compound affect its utility in synthetic chemistry?

    BF₃·2H₂O undergoes multi-step hydrolysis in aqueous environments:

       BF₃·2H₂O → H₃O⁺ + BF₃OH⁻ → H₃BO₃ + HBF₄ [[7]].  
    

    This reactivity complicates its use in reactions requiring anhydrous conditions. For example, in radiolabeling with [¹⁸F]fluoride, hydrolysis reduces molar activity by generating non-radioactive tetrafluoroborate (BF₄⁻) .

    Q. Mitigation Strategy :

    • Use anhydrous solvents (e.g., acetonitrile) and minimize contact with moisture.
    • Monitor reaction progress via thin-layer chromatography (TLC) to detect hydrolysis byproducts .

    Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

    • Mass Spectrometry (MS) : Detects isotopic patterns (e.g., ¹⁰B/¹¹B) and fragmentation pathways .
    • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is ideal for tracking BF₃ coordination complexes .
    • Ion Chromatography : Quantifies fluoride ions (F⁻) and tetrafluoroborate (BF₄⁻) in hydrolyzed mixtures .

    Data Interpretation : Cross-reference with computational models (e.g., DFT) to validate intermediate species during hydrolysis .

    Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point)?

    Discrepancies in boiling points (e.g., 58–60°C at 1.5 mmHg vs. 100°C at 760 mmHg ) arise from differences in experimental conditions (pressure, purity).

    Best Practices :

    • Replicate measurements under controlled conditions (e.g., vacuum distillation).
    • Verify purity via elemental analysis or titration against standardized reagents.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.